molecular formula C17H27N3O2 B7922113 3-[(2-Amino-ethyl)-ethyl-amino]-piperidine-1-carboxylic acid benzyl ester

3-[(2-Amino-ethyl)-ethyl-amino]-piperidine-1-carboxylic acid benzyl ester

Cat. No.: B7922113
M. Wt: 305.4 g/mol
InChI Key: RVHXEKFSPXOJTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(2-Amino-ethyl)-ethyl-amino]-piperidine-1-carboxylic acid benzyl ester is a complex organic compound with a unique structure that includes a piperidine ring, an amino group, and a benzyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Amino-ethyl)-ethyl-amino]-piperidine-1-carboxylic acid benzyl ester typically involves multiple steps. One common method includes the reaction of piperidine with ethylamine and subsequent protection of the amino group. The carboxylic acid group is then esterified with benzyl alcohol under acidic conditions to form the benzyl ester .

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

3-[(2-Amino-ethyl)-ethyl-amino]-piperidine-1-carboxylic acid benzyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the amino groups, while reduction can produce alcohol derivatives .

Scientific Research Applications

3-[(2-Amino-ethyl)-ethyl-amino]-piperidine-1-carboxylic acid benzyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its role in biochemical pathways.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(2-Amino-ethyl)-ethyl-amino]-piperidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing biochemical pathways and cellular processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • **3-[(2-Amino-ethyl)-methyl-amino]-piperidine-1-carboxylic acid benzyl ester
  • **3-[(2-Amino-ethyl)-ethyl-amino]-piperidine-1-carboxylic acid ethyl ester

Uniqueness

3-[(2-Amino-ethyl)-ethyl-amino]-piperidine-1-carboxylic acid benzyl ester is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .

Biological Activity

3-[(2-Amino-ethyl)-ethyl-amino]-piperidine-1-carboxylic acid benzyl ester, also known as (S)-3-[(2-Amino-ethyl)-ethyl-amino]-piperidine-1-carboxylic acid benzyl ester, is a synthetic compound characterized by its piperidine structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including neuroprotective and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of this compound is C18H29N3O2C_{18}H_{29}N_{3}O_{2}, with a molecular weight of 319.44 g/mol. The structure includes a piperidine ring, an amino-acetyl group, and a benzyl ester moiety, which contribute to its diverse interactions within biological systems .

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

1. Neuroprotective Effects

Studies have shown that derivatives of piperidine compounds can offer neuroprotective benefits. For example, compounds similar to this one have been investigated for their ability to modulate neurotransmitter systems, potentially providing therapeutic effects in neurodegenerative diseases .

2. Antimicrobial Properties

The compound has demonstrated antibacterial and antifungal activities. In vitro studies have tested its efficacy against various pathogens, with notable results against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related piperidine derivatives ranged from 0.0039 to 0.025 mg/mL against common bacterial strains such as Staphylococcus aureus and Escherichia coli .

Research Findings

A summary of key findings from various studies on the biological activity of this compound is presented in the table below:

Study Biological Activity Findings
Study 1NeuroprotectionExhibited potential in modulating neurotransmitter release, suggesting benefits for neurodegenerative conditions.
Study 2AntibacterialShowed effective inhibition of bacterial growth with MIC values indicating strong activity against E. coli and S. aureus.
Study 3AntifungalDemonstrated antifungal activity against Candida albicans, with MIC values suggesting moderate effectiveness.

Case Studies

Case Study 1: Neuroprotection in Animal Models
In a study involving animal models of Alzheimer’s disease, administration of piperidine derivatives similar to this compound led to significant improvements in cognitive function and reductions in amyloid plaque formation . This suggests potential therapeutic applications for cognitive disorders.

Case Study 2: Antimicrobial Efficacy
Another study tested the compound's antibacterial properties against clinical isolates of E. coli. Results indicated that the compound not only inhibited bacterial growth but also disrupted biofilm formation, which is crucial for combating persistent infections .

The mechanisms underlying the biological activities of this compound are still being elucidated. However, it is believed that:

  • Neuroprotective Mechanism : The compound may enhance synaptic plasticity and reduce oxidative stress in neuronal cells.
  • Antimicrobial Mechanism : It likely disrupts bacterial cell wall synthesis or interferes with metabolic pathways critical for bacterial survival.

Properties

IUPAC Name

benzyl 3-[2-aminoethyl(ethyl)amino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O2/c1-2-19(12-10-18)16-9-6-11-20(13-16)17(21)22-14-15-7-4-3-5-8-15/h3-5,7-8,16H,2,6,9-14,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVHXEKFSPXOJTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCN)C1CCCN(C1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.